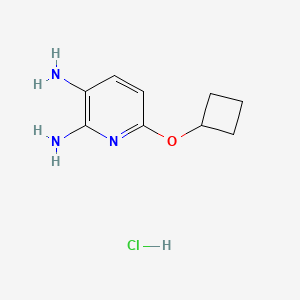

6-Cyclobutoxypyridine-2,3-diamine hydrochloride

Description

6-Cyclobutoxypyridine-2,3-diamine hydrochloride is a substituted pyridine derivative featuring a cyclobutoxy group at the 6-position and two amine groups at the 2- and 3-positions, with the hydrochloride salt enhancing its stability and solubility.

Properties

IUPAC Name |

6-cyclobutyloxypyridine-2,3-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c10-7-4-5-8(12-9(7)11)13-6-2-1-3-6;/h4-6H,1-3,10H2,(H2,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHCEMUDRMAZKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC(=C(C=C2)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclobutoxypyridine-2,3-diamine hydrochloride typically involves the reaction of cyclobutanol with pyridine-2,3-diamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and high purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process and verify the chemical composition of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Cyclobutoxypyridine-2,3-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research indicates that 6-Cyclobutoxypyridine-2,3-diamine hydrochloride acts as an agonist for G-protein coupled receptor 40 (GPR40). This receptor is implicated in glucose metabolism and insulin secretion, making the compound a candidate for treating Type 2 diabetes mellitus and associated metabolic disorders such as obesity and dyslipidemia .

Case Study: Diabetes Treatment

A study highlighted in a patent application demonstrated that compounds similar to this compound effectively modulate GPR40 activity, leading to improved glycemic control in diabetic models. The findings suggest that this compound could play a significant role in developing new therapies for diabetes management .

Anti-inflammatory Applications

Mechanism of Action

The compound has been shown to inhibit specific inflammatory pathways, particularly those mediated by the JNK signaling cascade. By modulating these pathways, it can reduce the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

In Vitro Studies

Laboratory experiments demonstrated that this compound significantly reduced inflammatory markers in cell cultures exposed to inflammatory stimuli. The concentration-response relationship indicated effective inhibition at micromolar concentrations, suggesting its potential as an anti-inflammatory agent.

Antitumor Activity

Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further investigation in cancer therapeutics.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Observations |

|---|---|---|

| Diabetes Management | GPR40 Agonism | Improved glycemic control in models |

| Anti-inflammatory | JNK Pathway Inhibition | Reduced cytokine levels in vitro |

| Antitumor | Induction of Apoptosis | Cytotoxic effects on cancer cell lines |

Future Research Directions

Further research is needed to explore the full therapeutic potential of this compound. Areas for future investigation include:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the compound's structure affect its biological activity will be crucial for optimizing efficacy and minimizing side effects.

- In Vivo Studies : More comprehensive animal studies are necessary to validate the therapeutic effects observed in vitro and assess safety profiles.

- Combination Therapies : Investigating the compound's potential in combination with existing therapies could enhance treatment outcomes for conditions like diabetes and cancer.

Mechanism of Action

The mechanism of action of 6-Cyclobutoxypyridine-2,3-diamine hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-cyclobutoxypyridine-2,3-diamine hydrochloride with structurally or functionally related compounds, focusing on synthesis, substituent groups, and applications.

Structural Analogues in Anti-HIV Research

Compounds such as monosubstituted cyclam derivatives (e.g., pyridine- or aminophenyl-modified cyclam) share structural similarities with this compound, particularly in their nitrogen-rich frameworks. For example:

- Monosubstituted cyclam with pyridine groups (Figure 3d in ) also exhibits antiviral properties, though synthetic routes differ (e.g., phthaloyl protecting groups are used instead of cyclobutoxy modifications) .

Key Differences :

- The cyclobutoxy group may confer unique steric or electronic properties compared to linear polyamine substituents in cyclam analogues.

Diamine-Containing Pharmaceutical Impurities

Several diamine-based impurities and reference standards share functional group similarities:

Key Differences :

- The target compound’s pyridine core distinguishes it from dibenzoazepine or quinazoline-based analogues, which are more common in CNS or cardiovascular drugs.

- Its cyclobutoxy group is absent in other diamine impurities, suggesting distinct reactivity or metabolic pathways.

Commercial Availability and Pricing

This compound is priced significantly higher than other diamine derivatives, indicating complex synthesis or niche demand:

Biological Activity

6-Cyclobutoxypyridine-2,3-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a cyclobutane ring attached to a pyridine moiety with two amino groups. This unique structure contributes to its potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors, influencing various biochemical pathways. The cyclobutane ring enhances the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets .

Biological Activity Profiles

Research indicates that this compound exhibits diverse biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis through interaction with tubulin .

- Neuroprotective Effects : Some analogues have shown potential in enhancing cognitive function and memory in animal models, possibly through modulation of neurotransmitter systems .

- Antimicrobial Properties : The compound has been evaluated for its efficacy against various bacterial strains, indicating a potential role as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Neuroprotective | Improves cognitive function in rodent models | |

| Antimicrobial | Effective against specific bacterial strains |

Table 2: Mechanistic Insights

Case Study 1: Antitumor Efficacy

In a study focusing on the antitumor effects of this compound, researchers treated human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting potential for development as an anticancer agent. The mechanism was linked to apoptosis induction via the mitochondrial pathway.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective properties of a related compound in a rat model of cognitive impairment. Administration of the compound resulted in significant improvements in memory tasks compared to control groups, supporting its role as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.